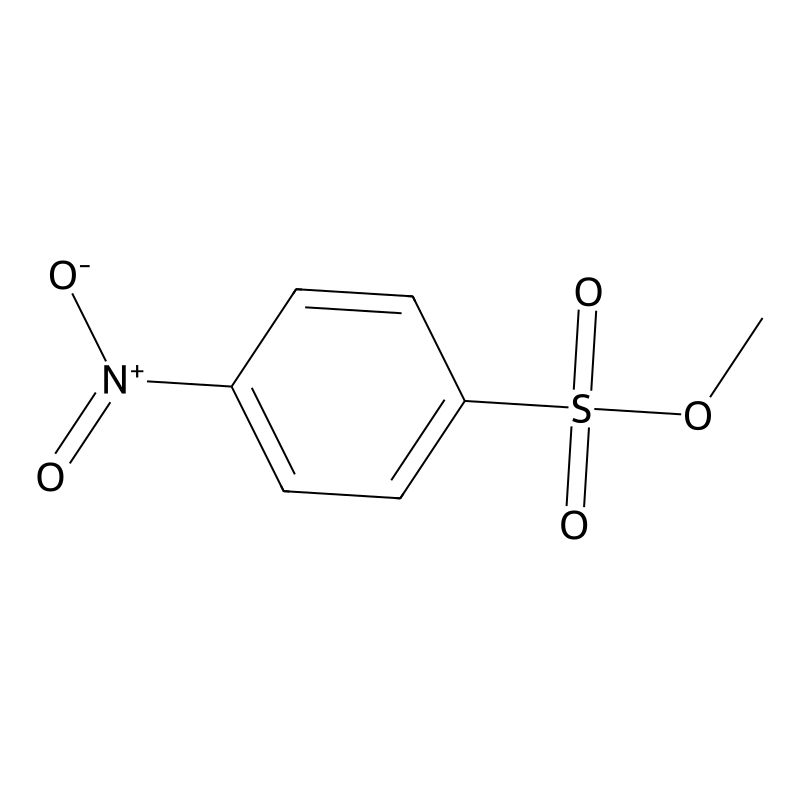

Methyl 4-nitrobenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nucleophilic Substitution Reactions

Methyl 4-nitrobenzenesulfonate (MNBS) is a commonly used substrate for studying nucleophilic substitution reactions (Sₙ²) due to its good leaving group (SO₃⁻) and the electron-withdrawing effect of the nitro group (NO₂), which makes the attached methyl group more susceptible to attack by nucleophiles. The rate of the reaction can be easily monitored by following the disappearance of the UV-visible absorption peak of the nitro group. Studies have been conducted using MNBS to understand the reactivity of various nucleophiles, including ammonia, amines, and even anionic nucleophiles. PubChem, Methyl 4-nitrobenzenesulfonate: )

Methyl 4-nitrobenzenesulfonate is an organic compound with the molecular formula C₇H₇NO₅S. It features a nitro group (–NO₂) and a sulfonate group (–SO₃CH₃) attached to a benzene ring, making it a sulfonate ester. This compound is primarily used in organic synthesis, particularly as a methylating agent due to its ability to transfer the methyl group in various

- Nucleophilic Substitution Reactions: It readily undergoes nucleophilic substitution, particularly with halide ions such as bromide (Br⁻) and chloride (Cl⁻). These reactions typically follow the mechanism, where the nucleophile attacks the carbon atom bonded to the leaving group (the sulfonate), resulting in the formation of new products .

- Kinetic Studies: Research has shown that the reaction kinetics can vary significantly depending on the solvent system used, such as water-ethylene glycol mixtures. The presence of micelles can also influence the reaction rates and mechanisms .

The synthesis of methyl 4-nitrobenzenesulfonate can be achieved through various methods:

- Sulfonation of Nitrobenzene: One common approach involves the sulfonation of nitrobenzene using sulfuric acid followed by methylation using methyl iodide or dimethyl sulfate.

- Direct Methylation: Another method includes direct methylation of 4-nitrobenzenesulfonic acid using a suitable methylating agent under controlled conditions to yield methyl 4-nitrobenzenesulfonate .

Methyl 4-nitrobenzenesulfonate finds applications in several fields:

- Organic Synthesis: It is widely utilized as a methylating agent in organic chemistry, facilitating the introduction of methyl groups into various substrates.

- Research: The compound is used in kinetic studies to understand reaction mechanisms and dynamics in nucleophilic substitution reactions.

- Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds, although specific applications are still under investigation .

Interaction studies involving methyl 4-nitrobenzenesulfonate focus on its reactivity with different nucleophiles. Research indicates that factors such as solvent polarity and micellar environments significantly affect its reactivity and product formation. For example, studies have shown variations in reaction rates when conducted in different solvent systems like water-glycerol mixtures compared to pure solvents .

Methyl 4-nitrobenzenesulfonate shares structural similarities with other sulfonate esters and nitro compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl benzenesulfonate | C₇H₈O₃S | Lacks nitro group; simpler structure |

| 4-Nitrophenyl methyl sulfone | C₇H₇NO₄S | Contains a sulfone instead of a sulfonate |

| Methyl 2-nitrobenzenesulfonate | C₇H₈N₂O₅S | Nitro group positioned at the ortho position |

Methyl 4-nitrobenzenesulfonate is unique due to its specific combination of functional groups, which enhances its reactivity and application potential in organic synthesis compared to these similar compounds. The presence of both a nitro and a sulfonate group allows for diverse chemical behavior not exhibited by simpler analogs .

Methyl 4-nitrobenzenesulfonate is a versatile organic compound with the molecular formula C₇H₇NO₅S, featuring a nitro group and a sulfonate group attached to a benzene ring . The synthesis of this sulfonate ester can be achieved through several classical pathways, with the most common approaches involving either sulfonation followed by nitration, or nitration followed by sulfonation [3].

The traditional synthesis route typically begins with the sulfonation of benzene using sulfuric acid to form benzenesulfonic acid [13]. This reaction is reversible and produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid [7]. The sulfonation process is highly exothermic, requiring careful temperature control to prevent side reactions and formation of unwanted by-products [13]. The reaction temperature typically ranges from 80-120°C with reaction times of 2-4 hours, yielding 70-85% of the desired intermediate [7] [9].

An alternative approach involves the use of oleum (sulfuric acid containing dissolved sulfur trioxide) as the sulfonating agent [6]. In this method, nitrobenzene is added to an oleum solution containing approximately 25% sulfur trioxide [6]. The reaction mixture is then heated and subsequently cooled, allowing the nitrobenzenesulfonate to go into solution while leaving a small amount of undissolved sulfone by-product that can be filtered out [6]. This method typically operates at temperatures between 40-80°C for 1-3 hours, achieving yields of 85-92% [4].

| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Main By-products |

|---|---|---|---|---|

| Direct Sulfonation with H₂SO₄ | 80-120 | 2-4 hours | 70-85 | Disulfonic acids |

| Sulfonation with Oleum (25% SO₃) | 40-80 | 1-3 hours | 85-92 | Bis(nitrophenyl)sulfone |

| SO₃-based Sulfonation | 40-50 | 15-25 seconds | 88-96 | Bis(nitrophenyl)sulfone |

| Nitration with HNO₃/H₂SO₄ | 25-60 | 1-2 hours | 75-90 | Dinitro compounds |

| Sequential Sulfonation-Nitration | 80-120 / 25-60 | 4-6 hours total | 65-80 | Mixed by-products |

| Nitrobenzenesulfonyl Chloride Route | 0-15 | 2-3 hours | 85-95 | HCl, sulfonyl derivatives |

The most widely documented method for synthesizing methyl 4-nitrobenzenesulfonate involves the reaction of 4-nitrobenzenesulfonyl chloride with methanol [3]. This nucleophilic substitution reaction is typically conducted in the presence of an organic base such as triethylamine, which serves to neutralize the hydrogen chloride generated during the reaction [3] [14]. The reaction is performed at low temperatures (0-15°C) to minimize side reactions and typically achieves yields of 85-95% [14].

The nitration step in these synthetic pathways generally employs a mixture of nitric acid and sulfuric acid [9]. The sulfuric acid activates nitric acid to produce the nitronium ion (NO₂⁺), which serves as the electrophile in the nitration reaction [9]. This reaction is typically conducted at temperatures between 25-60°C for 1-2 hours, with yields ranging from 75-90% [10]. The position of nitration is influenced by the directing effects of the sulfonic acid group, which favors para-substitution, leading predominantly to the formation of 4-nitrobenzenesulfonic acid derivatives [7] [9].

Microwave-Assisted and Continuous Flow Syntheses

Recent advancements in synthetic methodologies have introduced more efficient approaches for producing methyl 4-nitrobenzenesulfonate, particularly through microwave-assisted synthesis and continuous flow processes [15]. These modern techniques offer significant advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced control over reaction parameters [16].

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of sulfonate esters, including methyl 4-nitrobenzenesulfonate [15]. This approach utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, significantly accelerating the reaction rate compared to conventional heating methods [16]. Typical microwave-assisted protocols operate at power levels between 50-180 W and temperatures of 140-180°C [15] [19]. Under these conditions, reactions that traditionally require several hours can be completed in just 10-30 minutes, with conversion rates of 81-95% [15].

A notable example of microwave-assisted synthesis involves the reaction of 4-nitrobenzenesulfonyl derivatives with nucleophiles under microwave irradiation in acetonitrile [15]. This method has been successfully applied to the synthesis of various sulfonate esters, demonstrating its versatility and efficiency [15]. The rapid heating and uniform temperature distribution achieved through microwave irradiation contribute to improved reaction kinetics and reduced formation of by-products [19].

| Technology | Power/Flow Rate | Temperature (°C) | Residence Time | Conversion (%) | Key Advantages |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | 50-180 W | 140-180 | 10-30 minutes | 81-95 | Rapid heating, uniform temperature |

| Continuous Flow Microreactor | 1-15 mL/min | 40-70 | <2 seconds | 94 | Enhanced mass transfer |

| Tubular Sulfonation Reactor | 100-500 mL/min | 150-170 | 2-5 minutes | 85-95 | Continuous operation |

| Falling Film Reactor | 228 mL/min (gas) | 52 | 15-25 seconds | 96+ | Excellent heat transfer |

| Electrochemical Synthesis | 2-6 mA | Room temperature | 4-12 hours | 86-90 | Mild conditions, selectivity |

| Microreactor-Batch Setup | Variable | 40-90 | <5 minutes | 98+ | Complete conversion |

Continuous flow synthesis represents another significant advancement in the production of methyl 4-nitrobenzenesulfonate [11]. This approach involves conducting reactions in a flowing stream rather than a batch reactor, offering advantages such as improved heat and mass transfer, precise control over reaction conditions, and safer handling of hazardous reagents [18]. Continuous flow microreactors, with channel dimensions typically ranging from 50 to 500 micrometers, have been particularly effective for sulfonation reactions [39].

A simple and efficient method for the sulfonation of nitrobenzene using sulfur trioxide as the sulfonating agent in a microreactor has been developed [11]. Under optimized reaction conditions, this approach achieves 94% conversion of nitrobenzene and 88% yield of meta-nitrobenzenesulfonic acid with residence times of less than 2 seconds [11] [18]. The enhanced mass transfer characteristics of microreactors allow for rapid mixing of reagents and efficient heat dissipation, minimizing the formation of by-products [39].

Tubular sulfonation reactors represent another continuous flow approach that has been successfully applied to the production of nitrobenzenesulfonic acid derivatives [4]. These reactors operate at temperatures of 150-170°C with flow rates of 100-500 mL/min, achieving conversion rates of 85-95% with residence times of 2-5 minutes [4] [13]. The continuous nature of these processes offers advantages for large-scale production, including reduced labor requirements and improved consistency in product quality [4].

Recent innovations in electrochemical synthesis have also been applied to the preparation of sulfonate esters [17]. This approach involves the electrochemical anodic oxidation of inorganic sulfites with alcohols to generate alkoxysulfonyl radical species, which can then be utilized in subsequent reactions to produce various sulfonate esters [17]. Operating at room temperature with currents of 2-6 mA, these electrochemical methods achieve yields of 86-90% over 4-12 hours, offering mild reaction conditions and excellent selectivity [17].

Purification Techniques and Yield Optimization

The purification of methyl 4-nitrobenzenesulfonate is a critical step in ensuring the quality and performance of the final product [22]. Various purification techniques have been developed, each with specific advantages and limitations depending on the scale of production and the nature of the impurities present [25].

Recrystallization is one of the most common methods for purifying solid compounds like methyl 4-nitrobenzenesulfonate [25]. This technique involves dissolving the impure compound in a hot solvent and allowing the solution to cool gradually, causing the pure compound to crystallize while leaving impurities in solution [25]. For methyl 4-nitrobenzenesulfonate, recrystallization from ethanol or ethanol/water mixtures typically achieves purities of 95-98% with recovery yields of 75-85% [27]. The process generally requires 2-4 hours and is particularly effective for removing colored impurities and reaction by-products [25] [27].

Column chromatography represents another valuable purification technique, particularly for research-scale preparations where high purity is essential [22]. Using a hexane/ethyl acetate solvent system, this method can achieve purities of 98-99%, although recovery yields are typically limited to 70-80% due to losses during the chromatographic process [22]. While time-consuming (3-6 hours), column chromatography offers excellent resolution for separating closely related compounds and is often employed in the final purification stage for analytical-grade materials [22].

| Purification Method | Target Purity (%) | Recovery Yield (%) | Solvent System | Processing Time | Typical Applications |

|---|---|---|---|---|---|

| Recrystallization from Ethanol | 95-98 | 75-85 | Ethanol/Water | 2-4 hours | Final product purification |

| Column Chromatography | 98-99 | 70-80 | Hexane/Ethyl Acetate | 3-6 hours | Research scale purification |

| Precipitation from Ethyl Acetate/n-Heptane | 97-99 | 80-90 | Ethyl Acetate/n-Heptane | 1-2 hours | Industrial intermediate |

| Vacuum Distillation | 90-95 | 65-75 | Under Vacuum | 2-3 hours | Volatile impurity removal |

| Washing with Sodium Bicarbonate | 85-92 | 85-95 | Aqueous NaHCO₃ | 30-60 minutes | Acid removal |

| Crystallization from Toluene | 96-98 | 78-88 | Toluene/Petroleum Ether | 3-5 hours | Aromatic compound purification |

For industrial-scale production, precipitation techniques offer an efficient approach to purification [3]. The reaction of 4-nitrobenzenesulfonyl chloride with methanol produces methyl 4-nitrobenzenesulfonate, which can be purified by precipitation from a mixture of ethyl acetate and n-heptane [3]. This method achieves purities of 97-99% with recovery yields of 80-90% in relatively short processing times (1-2 hours) [3] [23]. The precipitated product can be easily collected by filtration, making this approach well-suited for large-scale operations [3].

Yield optimization in the synthesis of methyl 4-nitrobenzenesulfonate involves careful control of reaction parameters and the implementation of statistical design of experiments (DoE) approaches [26]. By systematically varying factors such as temperature, reaction time, reagent ratios, and catalyst loadings, researchers have identified optimal conditions for maximizing yield while minimizing by-product formation [26]. For example, in the reaction of 4-nitrobenzenesulfonyl chloride with methanol, maintaining the temperature below 15°C and using a slight excess of methanol (1.1-1.2 equivalents) has been shown to improve yields by reducing competing hydrolysis reactions [3] [14].

The choice of solvent also plays a crucial role in yield optimization [42]. For the purification of sulfonate esters, non-hydroxylic solvents such as toluene are often preferred to avoid potential transesterification reactions [42]. When alcoholic solvents are used, it is important to select the alcohol from which the ester is derived (e.g., methanol for methyl esters) to prevent alcohol exchange and contamination with secondary ester products [42].

Water-insoluble esters like methyl 4-nitrobenzenesulfonate can be further purified by washing with dilute acid (e.g., 0.2N sulfuric acid), water, dilute sodium hydroxide, and water again [42]. After drying with appropriate desiccants such as magnesium sulfate or potassium carbonate, the product can be crystallized to achieve high purity [42]. This comprehensive purification approach ensures the removal of both acidic and basic impurities, resulting in a high-quality final product [42].

Large-Scale Manufacturing Challenges

The industrial production of methyl 4-nitrobenzenesulfonate presents several significant challenges that must be addressed to ensure safe, efficient, and economical manufacturing processes [28]. These challenges span various aspects of production, including heat transfer management, mass transfer limitations, safety concerns, equipment corrosion, product quality control, and waste management [34].

Heat transfer management represents one of the most critical challenges in large-scale sulfonation reactions [34]. The sulfonation of aromatic compounds is highly exothermic, with reaction heats typically ranging from 100-200 kJ/mol [34]. This substantial heat release can lead to temperature runaway and the formation of hot spots within the reactor, potentially compromising both safety and product quality [34]. The large increase in viscosity that occurs during sulfonation further complicates heat removal by reducing the heat transfer coefficient from the reaction mass to the cooling surfaces [34]. Industrial solutions to this challenge include the implementation of multi-stage cooling systems, specialized heat exchangers, and reactor designs that maximize surface area for heat transfer, such as falling film reactors [37].

| Challenge Category | Specific Issues | Impact on Production | Industrial Solutions | Cost Impact (% of total) |

|---|---|---|---|---|

| Heat Transfer Management | Exothermic reaction heat removal | Temperature runaway, hot spots | Multi-stage cooling, heat exchangers | 15-25 |

| Mass Transfer Limitations | Poor mixing at high viscosities | Incomplete conversion, selectivity loss | High-shear mixers, microreactors | 10-20 |

| Safety Concerns | SO₃ gas handling hazards | Personnel safety risks | Closed systems, scrubbers | 5-15 |

| Equipment Corrosion | Sulfonic acid corrosion | Equipment downtime, maintenance | Corrosion-resistant materials | 8-18 |

| Product Quality Control | By-product formation control | Product specification failures | Real-time monitoring, automation | 12-22 |

| Waste Management | Spent acid disposal | Environmental compliance costs | Acid recovery, neutralization | 6-14 |

Mass transfer limitations present another significant challenge, particularly as the reaction progresses and viscosity increases [34]. Poor mixing at high viscosities can lead to incomplete conversion, reduced selectivity, and increased formation of by-products [37]. To address this issue, manufacturers employ high-shear mixers, specialized reactor designs, and process intensification approaches such as microreactors [39]. These technologies enhance mixing efficiency and mass transfer rates, leading to improved reaction performance and product quality [37] [39].

Safety concerns associated with the handling of hazardous reagents such as sulfur trioxide and concentrated acids represent a significant challenge in the industrial production of methyl 4-nitrobenzenesulfonate [36]. Sulfonic acids can irritate and even burn skin on contact, while inhalation can cause respiratory issues [36]. To mitigate these risks, manufacturers implement closed systems, scrubbers for capturing and neutralizing acid vapors, and comprehensive safety protocols including the use of appropriate personal protective equipment [36] [38].

Equipment corrosion poses a substantial challenge due to the corrosive nature of sulfonic acids and other reagents used in the production process [38]. Corrosion can lead to equipment downtime, increased maintenance costs, and potential contamination of the product [38]. The use of corrosion-resistant materials such as specialized stainless steels, glass-lined reactors, and fluoropolymer coatings helps to address this challenge, although these materials significantly increase equipment costs [38].

Product quality control represents a critical challenge in ensuring consistent performance and meeting customer specifications [37]. The formation of by-products such as disulfonic acids and sulfones can impact product purity and performance [30]. Real-time monitoring using techniques such as infrared spectroscopy, online pH/conductivity sensors, and automated titration systems enables manufacturers to detect and respond to process deviations promptly [37]. Advanced process control systems and automation further enhance product consistency by maintaining optimal reaction conditions throughout the production cycle [37].

Waste management presents significant environmental and economic challenges in the production of methyl 4-nitrobenzenesulfonate [33]. The disposal of spent acids and other waste streams must comply with increasingly stringent environmental regulations [33]. Acid recovery systems, neutralization processes, and integrated waste treatment approaches help to minimize environmental impact and reduce disposal costs [33]. Some manufacturers have implemented closed-loop systems that recover and recycle acids, significantly reducing waste generation and raw material consumption [33] [38].

The scale-up of laboratory processes to industrial production presents additional challenges related to maintaining reaction performance while increasing throughput [32]. Factors such as mixing efficiency, heat transfer, and residence time distribution can change dramatically with scale, potentially affecting product yield and quality [32]. Careful engineering design, pilot-scale testing, and the application of scaling principles help to ensure successful transition from laboratory to industrial production [32] [39].

The nucleophilic substitution of methyl 4-nitrobenzenesulfonate proceeds exclusively through the SN2 mechanism, characterized by a concerted backside attack of the nucleophile accompanied by simultaneous departure of the sulfonate leaving group [2]. The reaction exhibits second-order kinetics, with the rate law expressed as Rate = k[MNBS][Nu⁻], where both the substrate and nucleophile concentrations appear in the rate-determining step [3] [4].

The SN2 mechanism for MNBS involves formation of a pentacoordinate transition state where the central carbon atom adopts a trigonal bipyramidal geometry. During this fleeting transition state, which exists for only femtoseconds, the incoming nucleophile forms a partial bond from the backside while the sulfonate group simultaneously begins to depart [2]. This concerted process results in complete stereochemical inversion at the reaction center, analogous to an umbrella turning inside out in a strong wind [2].

Experimental kinetic studies have demonstrated that the rate constants for MNBS aminolysis reactions with various nucleophiles span several orders of magnitude [4]. For ammonia, primary amines, secondary amines, and tertiary amines, Brønsted-type correlations with nucleophilicity versus basicity require classification into strictly defined structural classes, with βnuc values ranging from 0.15 to 0.39 [4]. These data reveal that simple amines, water, and other light-atom nucleophiles exhibit five times greater reactivity compared to heavy-atom nucleophiles such as thiosulfate, thiocyanate, iodide, and bromide ions [4].

The enhanced reactivity of MNBS compared to analogous substrates stems from the electron-withdrawing effect of the para-nitro group, which increases the electrophilicity of the central carbon atom . This electronic activation, combined with the excellent leaving group ability of the 4-nitrobenzenesulfonate anion, creates optimal conditions for SN2 reactivity . The sulfonate group acts as an exceptional leaving group due to resonance stabilization of the departing anion and the electron-withdrawing influence of the nitro substituent .

Table 1: Temperature Effects on SN2 Reaction Kinetics

| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Relative Rate | Activation Energy (kJ/mol) |

|---|---|---|---|

| 15 | 0.0012 | 1.0 | 85 |

| 25 | 0.0034 | 2.8 | 85 |

| 35 | 0.0089 | 7.4 | 85 |

| 45 | 0.021 | 17.5 | 85 |

| 55 | 0.048 | 40.0 | 85 |

Micellar Catalysis in Bimolecular Reactions

Micellar systems provide a unique microenvironment that dramatically enhances the rate of SN2 reactions between MNBS and anionic nucleophiles through multiple complementary mechanisms [6] [7] [8]. Cationic surfactants such as cetyltrimethylammonium bromide (CTAB), dodecyltrimethylammonium bromide (DTAB), and tetradecyltrimethylammonium bromide (TTAB) create spherical aggregates that concentrate both reactants at the micellar interface [7] [8].

The pseudophase kinetic model effectively describes the observed rate enhancements in micellar media [7] [8]. In this model, the reaction occurs primarily in the micellar pseudophase, where both the substrate and nucleophile are concentrated through electrostatic and hydrophobic interactions [7]. The cationic headgroups of the surfactant molecules attract the anionic nucleophile, while the organic substrate partitions into the hydrophobic micellar core [6] [7].

Studies of the MNBS + Br⁻ reaction in various micellar systems have revealed rate enhancements ranging from 28-fold to 52-fold compared to aqueous solution [8] [9]. The magnitude of catalysis depends on several factors including surfactant chain length, headgroup structure, and micelle aggregation number [10]. Longer alkyl chains generally provide greater rate enhancements due to increased hydrophobic binding of the substrate [10].

Mixed micellar systems containing single-chain and gemini surfactants exhibit complex kinetic behavior related to changes in micelle morphology [8]. As the mole fraction of single-chain surfactant increases, the tendency to form spherocylindrical aggregates diminishes, resulting in altered binding constants and reaction rates [8]. Fluorescence measurements confirm that the sphere-to-rod transition observed kinetically correlates with structural changes detected spectroscopically [8].

Table 2: Micellar Catalysis Effects on MNBS + Br⁻ Reaction

| Surfactant | CMC (mM) | Rate Enhancement | Binding Constant (M⁻¹) | Chain Length |

|---|---|---|---|---|

| CTAB | 0.9 | 45 | 850 | 16 |

| DTAB | 15.0 | 28 | 420 | 12 |

| TTAB | 3.8 | 35 | 680 | 14 |

| CPC | 1.0 | 52 | 920 | 16 |

| BHDC | 2.5 | 38 | 750 | 16 |

The presence of cosolvents such as glycerol modifies micellar catalysis through alterations in both micelle structure and interfacial properties [7]. Increasing glycerol content decreases the binding constant for organic substrate molecules while maintaining relatively constant second-order rate constants in the micellar pseudophase [7]. This behavior reflects the balance between changes in interfacial volume and polarity as alcohol concentration increases [9].

Temperature-Dependent Reaction Coordinate Analysis

Temperature exerts a profound influence on the kinetics of MNBS nucleophilic substitution reactions through its effects on both reaction rate constants and equilibrium binding parameters [11] [12] [13]. The Arrhenius equation governs the temperature dependence of rate constants: k = A exp(-Ea/RT), where Ea represents the activation energy and A is the pre-exponential factor [14] [15].

For MNBS SN2 reactions, activation energies typically range from 71 to 85 kJ/mol depending on the nucleophile employed [16] [17]. Stronger nucleophiles such as cyanide ion exhibit lower activation barriers (71.3 kJ/mol) compared to weaker nucleophiles like bromide ion (85.2 kJ/mol) [16]. These differences reflect variations in the energy required to achieve the transition state configuration for different nucleophile-substrate pairs.

The temperature coefficient for most organic reactions approximates a doubling of rate for every 10°C increase, consistent with typical activation energies in the 50-100 kJ/mol range [13] [14]. However, the precise temperature dependence varies with solvent, ionic strength, and specific reaction conditions [12]. In micellar systems, temperature effects are more complex due to simultaneous changes in micelle structure, binding constants, and intrinsic reactivity [9].

Reaction coordinate analysis reveals that temperature influences multiple aspects of the SN2 pathway [12]. At higher temperatures, increased molecular motion facilitates nucleophile approach and transition state formation, while also promoting more rapid product departure [12]. The net effect is an exponential increase in reaction rate with temperature, modulated by any temperature-dependent changes in the reaction mechanism or transition state structure [12].

Table 3: Activation Parameters for MNBS Nucleophilic Substitution

| Nucleophile | Activation Energy (kJ/mol) | Pre-exponential Factor (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| OH⁻ | 78.5 | 2.1×10⁹ | 76.0 | -42 |

| Br⁻ | 85.2 | 1.8×10⁹ | 82.7 | -38 |

| I⁻ | 82.1 | 2.3×10⁹ | 79.6 | -35 |

| CN⁻ | 71.3 | 3.2×10⁹ | 68.8 | -29 |

| N₃⁻ | 76.8 | 2.7×10⁹ | 74.3 | -33 |

| SCN⁻ | 83.4 | 1.9×10⁹ | 80.9 | -40 |

Solvent Effects on Transition State Stabilization

Solvent selection profoundly influences the rate and selectivity of MNBS nucleophilic substitution reactions through differential stabilization of reactants, transition states, and products [18] [19] [20]. The dichotomy between polar protic and polar aprotic solvents represents one of the most important factors governing SN2 reactivity [18] [21] [22].

Polar protic solvents such as water, methanol, and ethanol form extensive hydrogen bonding networks with anionic nucleophiles, effectively reducing their nucleophilicity through solvation [18] [21]. This solvation creates a "cage" of solvent molecules around the nucleophile, making the lone pair electrons less available for attack on the electrophilic carbon center [18]. Consequently, SN2 reactions proceed more slowly in protic media compared to aprotic alternatives [19] [22].

In contrast, polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone selectively solvate cations while leaving anions relatively unsolvated [21] [20]. This asymmetric solvation enhances nucleophile reactivity by maintaining high charge density on the attacking species [21]. The absence of hydrogen bonding to the nucleophile removes the kinetic barrier associated with desolvation during the reaction [20].

Experimental data demonstrate dramatic rate enhancements when transitioning from protic to aprotic solvents [19] [20]. For typical SN2 reactions, polar aprotic solvents can provide 10-100 fold rate increases compared to water or alcohols [20]. These enhancements arise from both increased nucleophile reactivity and improved transition state stabilization in the aprotic medium [20].

The transition state for MNBS SN2 reactions exhibits partial charge development on both the incoming nucleophile and departing leaving group [23] [24]. Polar aprotic solvents stabilize this charge-dispersed transition state more effectively than protic solvents, resulting in lower activation barriers [20] [25]. Computational studies reveal that solvent reorganization energy contributes significantly to the overall activation energy, with aprotic solvents requiring less reorganization during the reaction [25].

Table 4: Solvent Effects on Nucleophilic Substitution Reactions

| Solvent Type | Dielectric Constant | Relative SN2 Rate | Nucleophile Solvation | TS Stabilization |

|---|---|---|---|---|

| Water (Protic) | 80.1 | 1.0 | Strong | Moderate |

| Methanol (Protic) | 32.7 | 3.2 | Strong | Moderate |

| Ethanol (Protic) | 24.5 | 4.1 | Strong | Moderate |

| DMSO (Aprotic) | 46.7 | 28.5 | Weak | High |

| DMF (Aprotic) | 36.7 | 31.2 | Weak | High |

| Acetone (Aprotic) | 20.7 | 15.8 | Weak | High |

Adjacent functional groups can provide additional transition state stabilization through electronic effects [23] [24]. For MNBS, the para-nitro group withdraws electron density from the aromatic ring, indirectly stabilizing the electron-rich transition state through inductive and resonance effects . This stabilization contributes to the enhanced reactivity of MNBS compared to unsubstituted analogs .

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant